4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one

Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

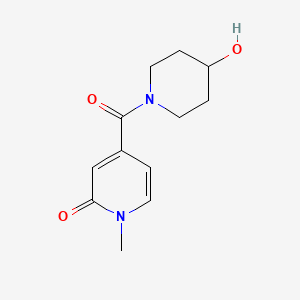

4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridinone core substituted with a piperidine-derived carbonyl group. Its molecular architecture comprises:

- Dihydropyridinone Backbone : A partially saturated pyridinone ring (1,2-dihydropyridin-2-one) with a methyl group attached at position 1.

- Piperidine Substituent : At position 4 of the dihydropyridinone ring, a carbonyl group connects to a piperidine moiety. The piperidine ring contains a hydroxyl group at position 4.

The compound’s molecular formula is C₁₂H₁₆N₂O₃ , and its molecular weight is 236.27 g/mol . The stereochemical configuration of the piperidine ring is not explicitly defined in available literature, suggesting either a racemic mixture or no stereogenic centers.

Structural Features Table

| Feature | Description |

|---|---|

| Core Structure | 1,2-Dihydropyridin-2-one with methyl substitution |

| Substituent | 4-(4-Hydroxypiperidine-1-carbonyl) group |

| Functional Groups | Carbonyl (C=O), hydroxyl (-OH), piperidine ring |

Spectroscopic Identification and Analytical Characterization

While explicit spectroscopic data for this compound are not publicly available in the provided sources, standard analytical methods for such structures include:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Expected peaks include:

- Methyl Group : Singlet (~2.2–2.4 ppm) from the 1-methyl group on the dihydropyridinone ring.

- Piperidine Protons : Multiplets (~1.5–3.5 ppm) corresponding to the six-membered piperidine ring.

- Hydroxyl Proton : Broad singlet (~4.0–5.0 ppm) from the 4-hydroxypiperidine group.

- ¹³C NMR : Key signals would include carbonyl carbons (~170–180 ppm) and aromatic carbons (~100–150 ppm).

Infrared (IR) Spectroscopy

- Carbonyl Stretch : Strong absorption near 1700 cm⁻¹ for the piperidine carbonyl group.

- Hydroxyl Stretch : Broad peak around 3200–3600 cm⁻¹ for the piperidine hydroxyl group.

Mass Spectrometry (MS)

- EI-MS : Molecular ion peak at m/z 236 (corresponding to the molecular weight).

- Fragmentation : Expected fragments include loss of water (~18 Da) from the hydroxyl group or cleavage of the carbonyl-piperidine bond.

Properties

IUPAC Name |

4-(4-hydroxypiperidine-1-carbonyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-13-5-2-9(8-11(13)16)12(17)14-6-3-10(15)4-7-14/h2,5,8,10,15H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTPJJMABBQZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Hydroxypiperidine Intermediate

The 4-hydroxypiperidine unit is a critical building block in the target molecule. Multiple methods have been reported for its preparation, emphasizing high purity, yield, and scalability.

1.1. Reduction of 4-Piperidone Hydrochloride Hydrate

- Starting Material: 4-piperidone hydrochloride hydrate.

- Process: The compound is dissolved in distilled water, alkalized with liquid ammonia, and extracted with toluene. The organic phase is dried over anhydrous magnesium sulfate and filtered.

- Reduction: The extracted 4-piperidone is dissolved in methanol and reduced using sodium borohydride at controlled temperatures (~25-30 °C) with stirring over 7-10 hours under reflux conditions.

- Workup: The reaction mixture is concentrated, acidified with dilute hydrochloric acid to neutral pH, extracted with dichloromethane, and dried again over magnesium sulfate.

- Crystallization: Concentrated organic phase is crystallized using n-hexane at low temperature to yield white crystalline 4-hydroxypiperidine with purity ~98.9% by GC analysis.

- Yield: High yield with stable properties suitable for industrial scale.

| Step | Conditions | Outcome |

|---|---|---|

| Alkalization & Extraction | Liquid ammonia, toluene extraction | 4-piperidone isolated |

| Reduction | NaBH4, methanol, 25-30 °C, reflux 7-10 h | 4-hydroxypiperidine formed |

| Workup & Crystallization | Acidify to pH 7-8, CH2Cl2 extraction, n-hexane crystallization | White crystals, 98.9% purity |

1.2. Protection as N-Boc-4-Hydroxypiperidine

- To stabilize and facilitate further reactions, the 4-hydroxypiperidine is converted to its N-Boc derivative.

- Reagents: Di-tert-butyl dicarbonate (Boc2O) and potassium carbonate in methanol.

- Conditions: Reflux for 6-8 hours at 25-30 °C.

- Isolation: After filtration and concentration, the product is crystallized from petroleum ether to yield a stable white crystalline N-Boc-4-hydroxypiperidine with high purity.

- This step improves selectivity and ease of handling for subsequent synthetic steps.

Methylation of Piperidine Nitrogen

- The nitrogen atom of the piperidine ring is methylated to form the 1-methyl derivative.

- Method: Transfer hydrogenation using formaldehyde under mild conditions.

- Catalyst: Palladium on charcoal or platinum catalyst.

- Conditions: Ambient pressure, aqueous acidic medium (formic acid), heated to 90-95 °C.

- Outcome: Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid.

- This methylation is crucial for the formation of the 1-methyl-1,2-dihydropyridin-2-one moiety in the target compound.

Formation of the 1,2-Dihydropyridin-2-one Core and Carbonyl Linkage

- The dihydropyridinone ring is typically constructed or functionalized by acylation or amidation reactions involving the piperidine intermediate.

- The carbonyl linkage between the 4-hydroxypiperidine and the dihydropyridinone is introduced through carbamoyl or amide bond formation.

- While specific detailed protocols for this exact compound are sparse, related literature on 4-anilidopiperidines and their esters suggests:

Summary Table of Preparation Steps

Research Findings and Industrial Considerations

- The described synthetic routes emphasize accessible raw materials , high reaction yields , and cost-effectiveness .

- Protection strategies (e.g., Boc protection) enhance selectivity and stability of intermediates.

- Transfer hydrogenation methylation is preferred over direct methylation due to milder conditions and better control.

- Crystallization steps ensure high purity products suitable for pharmaceutical applications.

- The methods are amenable to scale-up and industrial production , as demonstrated by patent disclosures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: can undergo various chemical reactions, including:

Oxidation: : Converting the hydroxyl group to a carbonyl group.

Reduction: : Reducing the carbonyl group to an alcohol.

Substitution: : Replacing a hydrogen atom on the piperidine ring with another functional group.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like chromium(VI) oxide or potassium permanganate .

Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

Substitution: : Utilizing nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: : Formation of 4-(4-oxopiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one .

Reduction: : Production of 4-(4-hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-ol .

Substitution: : Generation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the development of novel pharmaceuticals. Research indicates that derivatives of piperidine and dihydropyridinone exhibit diverse biological activities, including:

- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate neurotransmitter levels, suggesting potential antidepressant properties .

- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Synthesis of Bioactive Compounds

The synthesis of 4-(4-hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one has been explored for creating more complex bioactive molecules. For instance:

- Synthesis Methodologies : The compound can be synthesized through multi-step reactions involving piperidine derivatives and carbonyl compounds. A notable method includes the use of triethylamine and mesitylene-2-sulfonyl chloride in dichloromethane, leading to high yields of the desired product .

Drug Delivery Systems

Recent advancements have also focused on utilizing this compound in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and therapeutic efficacy.

Case Study 1: Antidepressant Activity

A study published in 2021 examined the antidepressant effects of a series of piperidine derivatives, including this compound. The results indicated significant improvements in depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Potential

In another investigation, researchers screened several piperidine derivatives against human cancer cell lines. The study found that specific modifications to the structure significantly enhanced cytotoxicity. The compound showed promising results against breast cancer cells, suggesting a pathway for further drug development targeting this malignancy .

Mechanism of Action

The mechanism by which 4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs identified in the evidence include:

Key Observations :

Hydrogen-Bonding and Conformational Flexibility

- Hydrogen Bonding: The 4-hydroxypiperidine group in the target compound likely participates in intermolecular hydrogen bonds, a critical factor in crystal packing or protein-ligand interactions. This contrasts with non-hydroxylated analogs, which may rely on weaker van der Waals forces .

- Ring Puckering : The piperidine ring’s puckering (defined by Cremer-Pople coordinates) could differ from analogs like 4-hydroxymethylpiperidine due to steric and electronic effects of substituents, impacting conformational stability .

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to brominated or thiazole-containing analogs, which are more lipophilic .

- Thermodynamic Stability : Hydrogen-bonding networks (as analyzed via graph set theory) could stabilize the crystalline form of the target compound relative to analogs lacking polar substituents .

Biological Activity

4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O₃, with a molecular weight of 236.271 g/mol. The compound features a piperidine ring and a dihydropyridinone structure, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.271 g/mol |

| IUPAC Name | 4-(4-hydroxypiperidine-1-carbonyl)-1-methylpyridin-2-one |

| InChI Key | DNTPJJMABBQZDC-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized that it may act as a ligand for certain neurotransmitter receptors, potentially influencing pathways related to neurotransmission and inflammation. Its structural features allow it to modulate the activity of specific molecular targets, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. Research indicates that it exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains. This suggests its possible application in developing new antibacterial agents .

Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). It may influence dopamine transporter systems, which are crucial in treating conditions like depression and addiction. The presence of a hydroxyl group enhances its binding affinity to these transporters, potentially leading to stimulant effects similar to those observed with other piperidine derivatives .

Study on Antimicrobial Efficacy

One study focused on the antimicrobial efficacy of the compound against various bacterial strains. The results showed significant inhibition of bacterial growth at low concentrations, particularly against MRSA strains. The study concluded that further exploration could lead to the development of new antibiotics based on this compound's structure .

Investigation into Neuropharmacological Properties

Another research effort examined the neuropharmacological properties of similar piperidine compounds. The findings indicated that modifications in the hydroxypiperidine structure could enhance binding affinity at dopamine receptors, suggesting potential applications in treating CNS disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one, and how can reaction yields be optimized?

- Methodology :

-

Step 1 : Protect the hydroxyl group of 4-hydroxypiperidine using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions to prevent unwanted side reactions .

-

Step 2 : Activate the carbonyl group of 1-methyl-1,2-dihydropyridin-2-one using coupling agents like HATU or DCC in dichloromethane (DCM) or THF .

-

Step 3 : Perform nucleophilic acyl substitution between the activated carbonyl and protected piperidine.

-

Step 4 : Deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF .

- Optimization :

-

Screen coupling agents (e.g., HATU yields >70% vs. DCC ~58%) and solvents (DCM preferred for solubility).

-

Monitor progress via TLC (silica gel, EtOAc/hexane 1:1).

Table 1 : Comparative coupling agent performance

Agent Solvent Temp (°C) Yield (%) HATU DCM 25 72 DCC THF 40 58 EDC/HOBt DMF 0–25 65

Q. How should researchers characterize the compound’s structure using spectroscopic and crystallographic methods?

- NMR : Assign peaks using - and -NMR in DMSO-d6. Key signals:

- Piperidine OH proton at δ 4.8–5.2 ppm (broad, exchangeable) .

- Dihydropyridinone carbonyl at δ 165–170 ppm in -NMR .

- X-ray crystallography :

- Collect high-resolution data (λ = 0.71073 Å) and refine using SHELXL .

- Visualize thermal ellipsoids with ORTEP-3 to confirm molecular geometry .

Q. What purification techniques are most effective for isolating this compound?

- Flash chromatography : Use silica gel with gradient elution (hexane → EtOAc).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

- HPLC : Employ C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) for analytical purity checks .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline forms be analyzed to predict supramolecular assembly?

- Graph Set Analysis (GSA) :

- Identify donor (OH, NH) and acceptor (carbonyl O) atoms.

- Calculate D···A distances (<3.5 Å) and angles (>120°) using Mercury CSD .

- Classify motifs (e.g., rings via O-H···O interactions) .

- Validation : Compare with CSD entries (e.g., analogous piperidine derivatives show bifurcated hydrogen bonds) .

Q. What computational methods are suitable for studying conformational flexibility in solution vs. solid state?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model puckering of the dihydropyridinone ring .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER force fields.

- Cross-Validation : Compare NMR-derived solution conformers with X-ray solid-state data .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests axial hydroxyl orientation but X-ray shows equatorial:

Re-examine crystallographic thermal parameters for disorder .

Perform variable-temperature NMR to detect dynamic equilibria .

Use NOESY to identify through-space interactions between hydroxyl and adjacent protons .

Table 2 : Key analytical discrepancies and resolution strategies

| Technique | Observation | Resolution Method |

|---|---|---|

| X-ray | Equatorial OH | Check for thermal motion |

| NMR | Axial OH (VT) | Dynamic averaging |

Q. What experimental designs are effective for studying the compound’s reactivity under nucleophilic conditions?

- Kinetic Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.